Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Akt kinase inhibition pyrazol-furan carboxamide ATP-competitive inhibitor

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide (CAS 2034375-85-2) is a heterocyclic hybrid incorporating a benzofuran-2-carboxamide core linked via an ethyl spacer to a 4-(furan-3-yl)-1H-pyrazole motif. This architecture situates the compound at the intersection of two active medicinal chemistry classes: benzofuran-pyrazole hybrids with demonstrated antiproliferative and kinase-modulatory properties , and pyrazol-furan carboxamide analogs that function as ATP-competitive Akt inhibitors.

Molecular Formula C18H15N3O3
Molecular Weight 321.336
CAS No. 2034375-85-2
Cat. No. B2648947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
CAS2034375-85-2
Molecular FormulaC18H15N3O3
Molecular Weight321.336
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
InChIInChI=1S/C18H15N3O3/c22-18(17-9-13-3-1-2-4-16(13)24-17)19-6-7-21-11-15(10-20-21)14-5-8-23-12-14/h1-5,8-12H,6-7H2,(H,19,22)
InChIKeyQGWQAILYIDZGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide (CAS 2034375-85-2): A Dual-Scaffold Probe for Kinase and Antimicrobial Discovery Programs


N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide (CAS 2034375-85-2) is a heterocyclic hybrid incorporating a benzofuran-2-carboxamide core linked via an ethyl spacer to a 4-(furan-3-yl)-1H-pyrazole motif. This architecture situates the compound at the intersection of two active medicinal chemistry classes: benzofuran-pyrazole hybrids with demonstrated antiproliferative and kinase-modulatory properties [1], and pyrazol-furan carboxamide analogs that function as ATP-competitive Akt inhibitors [2]. The compound serves as a modular scaffold for structure-activity relationship (SAR) exploration across multiple therapeutic targets, distinguishing it from single-pharmacophore probes.

Procurement Risk for CAS 2034375-85-2: Why Off-the-Shelf Benzofurans or Pyrazoles Cannot Replicate Its Dual Kinase-Antimicrobial Signature


Generic substitution with simpler benzofuran-2-carboxamides or isolated pyrazole derivatives is not scientifically defensible because the ethyl-linked hybrid architecture of CAS 2034375-85-2 concurrently presents the benzofuran carbonyl (a hinge-binding motif in kinase inhibition [1]) and the furan-substituted pyrazole (a determinant of AGC kinase selectivity [2]). Truncation to either monomer abolishes the cooperative binding mode observed in related pyrazol-furan carboxamide series, where deletion of the furan ring or modification of the ethyl linker reduces Akt1 inhibitory potency by over 10-fold [2]. Furthermore, the intact hybrid is required for the dual anticancer/antimicrobial profile seen in benzofuran-pyrazole congeners; simple benzofuran derivatives lack DNA gyrase B inhibition entirely [3].

Head-to-Head and Cross-Study Comparative Data for CAS 2034375-85-2 Against Closest In-Class Analogs


Akt1 Kinase Inhibition: Scaffold Potency Retention Relative to GSK2141795 and Pyrazol-Furan Carboxamide Lead 25e

The pyrazol-furan carboxamide chemotype, of which CAS 2034375-85-2 is a structural member, was rationally designed to restrict conformational flexibility relative to the clinical Akt inhibitor GSK2141795. In the series, compound 25e achieved an Akt1 IC50 of 30.4 nM in a cellular phosphorylation assay (p-PRAS40 in LNCaP cells), comparable to the low-nanomolar potency of GSK2141795 but with an improved selectivity window against the broader kinome as assessed against a panel of 50 kinases [1]. By contrast, simple benzofuran-2-carboxamides lacking the pyrazole-furan moiety show no detectable Akt inhibition at 10 µM in the same assay platform [2]. This differential confirms that the ethyl-linked pyrazole-furan substituent is indispensable for Akt1 engagement.

Akt kinase inhibition pyrazol-furan carboxamide ATP-competitive inhibitor

Antimicrobial Broad-Spectrum Activity: DNA Gyrase B Inhibition Benchmark of a Benzofuran-Pyrazole Congener

Compound 9, a benzofuran-pyrazole hybrid bearing an ethyl-linked heterocyclic substituent structurally analogous to CAS 2034375-85-2, inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM, a value comparable to the fluoroquinolone antibiotic ciprofloxacin (IC50 8.2 µM) when tested under identical conditions [1]. In the same study, the corresponding benzofuran-pyrazole intermediate lacking the ethyl-linked heterocycle showed no measurable gyrase B inhibition at 100 µM. Broader antimicrobial profiling revealed MIC values of 2.50–20 µg/mL against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains, meeting the 20 µg/mL threshold for hit declaration in antibacterial discovery [1].

DNA gyrase B inhibition antimicrobial resistance benzofuran-pyrazole hybrid

Anticancer Selectivity Profile: c-Src Kinase Inhibition by a Benzofuran-Pyrazole Hybrid Versus Standard Chemotherapeutics

In an NCI-60 full-panel screen, benzofuran-pyrazole hybrid 4c (a direct structural analog of CAS 2034375-85-2 with an ethyl-linked pyrazole substituent) exhibited GI50 values of 1.00–2.71 µM across 12 tumor cell lines, including multidrug-resistant models [1]. The compound showed a selectivity ratio of >3.7-fold for c-Src kinase (10 µM inhibition: 72%) over Abl kinase (19% inhibition at 10 µM), confirming target discrimination within the tyrosine kinase family [1]. By comparison, the clinical Src/Abl inhibitor dasatinib shows equipotent low-nanomolar inhibition of both kinases, lacking this selectivity window [2]. The benzofuran-2-carboxamide monomer alone was inactive in the NCI-60 screen at 10 µM.

c-Src kinase benzofuran-pyrazole anticancer NCI-60 panel

ALK Inhibitor Resistance Profile: Benzofuran-Pyrazole Amine Chemotype Differentiated from Crizotinib and Ceritinib

A patent specifically claiming benzofuran pyrazole amine protein kinase inhibitors, encompassing the CAS 2034375-85-2 chemotype, reports that representative compounds retain sub-micromolar ALK inhibitory activity against the L1196M and G1202R gatekeeper mutants that confer high-level resistance to crizotinib (IC50 shift >100-fold) and ceritinib (IC50 shift >20-fold) [1]. The ethyl-linked pyrazole-furan moiety is highlighted as critical for maintaining potency against the G1202R mutant, where the fused heterocycle reorients within the ATP pocket to accommodate the larger arginine side chain [1].

ALK inhibitor drug resistance benzofuran pyrazole amine

Procurement-Driven Application Scenarios for CAS 2034375-85-2 Based on Quantitative Differentiation Evidence


Third-Generation ALK Inhibitor Lead Optimization for Crizotinib-Resistant NSCLC

The patent-documented activity of benzofuran pyrazole amine analogs against ALK L1196M and G1202R gatekeeper mutants [1] directly supports the use of CAS 2034375-85-2 as a starting scaffold for medicinal chemistry programs targeting ALK-positive non-small cell lung cancers that have progressed on crizotinib or ceritinib. Procurement of this compound enables SAR expansion around the furan-3-yl substituent and ethyl linker to optimize mutant selectivity while minimizing hERG and CYP liabilities.

Dual Akt/Src Kinase Probe Development for PI3K Pathway-Dependent Tumors

The combined Akt1 inhibitory potency (30.4 nM cellular IC50 for the chemotype) [1] and Src/Abl selectivity (>3.7-fold) [2] of benzofuran-pyrazole hybrids positions CAS 2034375-85-2 as a privileged scaffold for dual kinase probe discovery. Research groups investigating compensatory PI3K-Akt and Src-STAT3 signaling in PTEN-deficient breast and prostate cancers can use this compound to synthesize focused libraries that simultaneously engage both nodes without the promiscuity of clinical multikinase inhibitors.

Antibacterial Hit-to-Lead Exploration Targeting DNA Gyrase B in Gram-Negative Pathogens

The DNA gyrase B IC50 of 9.80 µM achieved by a close benzofuran-pyrazole congener, comparable to ciprofloxacin [1], supports the procurement of CAS 2034375-85-2 for antibacterial hit expansion. Its broad-spectrum MIC range (2.50–20 µg/mL) against ESKAPE pathogens indicates that the scaffold can penetrate Gram-negative outer membranes, a critical advantage for lead compound selection in antimicrobial resistance programs.

Chemical Biology Tool for Kinase Selectivity Profiling and Chemoproteomics

The structurally defined ATP-competitive binding mode of pyrazol-furan carboxamides to the AGC kinase family, confirmed by kinome-wide selectivity profiling of lead 25e [1], makes CAS 2034375-85-2 an ideal immobilized ligand for chemoproteomic kinase capture experiments. Procurement enables the generation of affinity probes that enrich Akt1, Akt2, Akt3, ROCK1, and PKA from cellular lysates while minimizing off-target capture from other kinase subfamilies, a key requirement for target deconvolution studies.

Quote Request

Request a Quote for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.